4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the reaction with nitrogen nucleophiles1. The structure of the synthesized compounds can be confirmed using spectroscopic tools including IR, 1H-NMR, and 13C-NMR1.Molecular Structure Analysis
The molecular structure of these compounds can be determined using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).Chemical Reactions Analysis
Quinazolinones can react with various nucleophiles to form new derivatives1. For example, they can react with oxygen nucleophiles such as ethanol to give ethyl benzoate derivatives1.
Scientific Research Applications
Synthesis and Theoretical Studies
- Synthesis and Characterization : Research has shown the synthesis of new complexes with 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid, involving transition metals like Co(II), Ni(II), and Cu(II). These complexes have been studied for their structural geometries using theoretical treatments, including molecular mechanics and semi-empirical calculations (Alias et al., 2013).
Antiviral Activities
- Antiviral Potential : Some derivatives of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid have shown distinct antiviral activities against viruses like HIV, HSV, and vaccinia viruses (Selvam et al., 2010).
Analgesic and Anti-Inflammatory Activities
- Synthesis of Analgesic and Anti-Inflammatory Agents : Derivatives of this compound have been explored for their potential as non-steroidal anti-inflammatory and analgesic agents. These derivatives have shown promising activities in preclinical models (Kumar et al., 2014).
Antimicrobial Activities
- Synthesis of Antimicrobial Agents : The synthesis of various derivatives of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid has shown potential in antimicrobial activities. These derivatives have been evaluated against a range of bacterial and fungal strains (Abdel-Rahman, 2005).
Corrosion Inhibition
- Corrosion Inhibition Properties : Some derivatives based on this compound have been studied for their efficiency as corrosion inhibitors, particularly in protecting mild steel in acidic environments. These studies involve experimental as well as theoretical assessments (Rbaa et al., 2020).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols.
Future Directions
Further research is needed to fully understand the properties and potential applications of “4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid”. This could include more detailed studies on its synthesis, reactivity, and biological activity.
Please note that this is a general analysis based on similar compounds, as specific information on “4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid” was not available. For a more accurate analysis, more specific information or studies on this compound would be needed.
properties
IUPAC Name |
4-(2-methyl-4-oxoquinazolin-3-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(7-9-12)16(20)21/h2-9H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZXWFMSTZOYOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358862 | |
Record name | 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid | |
CAS RN |
4005-05-4 | |
Record name | 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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